(1H-Imidazol-2-yl)(3-methylphenyl)methanone
Overview
Description
(1H-Imidazol-2-yl)(3-methylphenyl)methanone: is a compound that features an imidazole ring attached to a 3-methylphenyl group via a methanone linkage Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-yl)(3-methylphenyl)methanone typically involves the condensation of an aromatic aldehyde with an imidazole derivative. One common method includes the reaction of 3-methylbenzaldehyde with imidazole in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating under reflux with a dehydrating agent to facilitate the formation of the methanone linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon (Pd/C) or other transition metals may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Major Products
Oxidation: 3-methylbenzoic acid or 3-methylbenzaldehyde.
Reduction: (1H-Imidazol-2-yl)(3-methylphenyl)methanol.
Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
(1H-Imidazol-2-yl)(3-methylphenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the imidazole ring’s ability to coordinate with metal ions in enzyme active sites.
Medicine: Explored for its antimicrobial and antifungal properties, leveraging the bioactivity of the imidazole moiety.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, where its structural features contribute to the efficacy of the final products
Mechanism of Action
The biological activity of (1H-Imidazol-2-yl)(3-methylphenyl)methanone is primarily attributed to the imidazole ring. This ring can interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the imidazole ring can form coordination bonds with metal ions, inhibiting enzyme activity. Additionally, the compound can disrupt microbial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (1H-Imidazol-2-yl)(phenyl)methanone
- (1H-Imidazol-2-yl)(4-methylphenyl)methanone
- (1H-Imidazol-2-yl)(2-methylphenyl)methanone
Uniqueness
- The presence of the 3-methyl group in (1H-Imidazol-2-yl)(3-methylphenyl)methanone distinguishes it from other similar compounds. This methyl group can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications .
Properties
IUPAC Name |
1H-imidazol-2-yl-(3-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10(14)11-12-5-6-13-11/h2-7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZWDZKHGNRIIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489216 | |
Record name | (1H-Imidazol-2-yl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60489216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62457-92-5 | |
Record name | (1H-Imidazol-2-yl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60489216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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